N,N,N'-Trimethyl-d6-1,3-propanediamine (N,N-dimethyl-d6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’-Trimethyl-d6-1,3-propanediamine (N,N-dimethyl-d6) is a deuterium-labeled version of N,N,N’-Trimethyl-1,3-propanediamine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties imparted by the presence of deuterium atoms .
Vorbereitungsmethoden
The synthesis of N,N,N’-Trimethyl-d6-1,3-propanediamine typically involves the reaction of deuterated trimethylamine with 1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve the use of fixed-bed reactors and catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
N,N,N’-Trimethyl-d6-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
N,N,N’-Trimethyl-d6-1,3-propanediamine is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of N,N,N’-Trimethyl-d6-1,3-propanediamine involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, leading to differences in its behavior compared to non-deuterated analogs. This can result in changes in the rate of absorption, distribution, and elimination of the compound .
Vergleich Mit ähnlichen Verbindungen
N,N,N’-Trimethyl-d6-1,3-propanediamine can be compared with other similar compounds such as:
N,N,N’-Trimethyl-1,3-propanediamine: The non-deuterated analog, which has different pharmacokinetic properties.
N,N’-Dimethyl-1,3-propanediamine: Another related compound with distinct chemical and physical properties.
[3-(N,N-Dimethylamino)propyl]trimethoxysilane: A compound with similar structural features but different applications .
N,N,N’-Trimethyl-d6-1,3-propanediamine stands out due to its deuterium labeling, which provides unique advantages in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H16N2 |
---|---|
Molekulargewicht |
122.24 g/mol |
IUPAC-Name |
N-methyl-N',N'-bis(trideuteriomethyl)propane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3/i2D3,3D3 |
InChI-Schlüssel |
SORARJZLMNRBAQ-XERRXZQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCNC)C([2H])([2H])[2H] |
Kanonische SMILES |
CNCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.